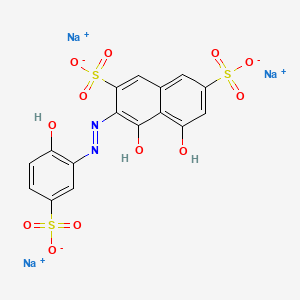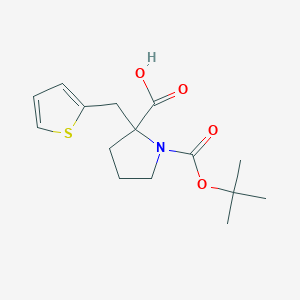
Boc-(R)-alpha-(2-thiophenylmethyl)proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-®-alpha-(2-thiophenylmethyl)proline is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.40 g/mol . It is a derivative of proline, an amino acid, and features a thiophenylmethyl group attached to the alpha carbon. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-alpha-(2-thiophenylmethyl)proline typically involves the protection of the amino group of proline with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the thiophenylmethyl group at the alpha position. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Using thiophenylmethyl halides in the presence of a base to introduce the thiophenylmethyl group.
Reductive Amination: Reacting proline with thiophenylmethyl aldehyde in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for Boc-®-alpha-(2-thiophenylmethyl)proline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
Boc-®-alpha-(2-thiophenylmethyl)proline can undergo various chemical reactions, including:
Oxidation: The thiophenylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The thiophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amino proline derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
科学的研究の応用
Boc-®-alpha-(2-thiophenylmethyl)proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Boc-®-alpha-(2-thiophenylmethyl)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophenylmethyl group can enhance binding affinity and selectivity towards these targets, while the Boc group provides protection during synthetic transformations. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
Boc-®-alpha-(2-phenylmethyl)proline: Similar structure but with a phenylmethyl group instead of a thiophenylmethyl group.
Boc-®-alpha-(2-furanylmethyl)proline: Contains a furanylmethyl group instead of a thiophenylmethyl group.
Uniqueness
Boc-®-alpha-(2-thiophenylmethyl)proline is unique due to the presence of the thiophenylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in various research applications .
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYQQTCCFAWKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15129063.png)
![2-[(5,6-Dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15129075.png)

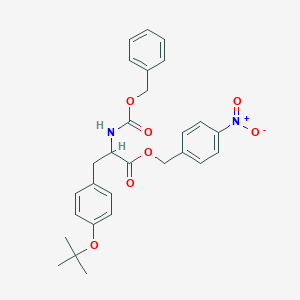
![[16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B15129102.png)
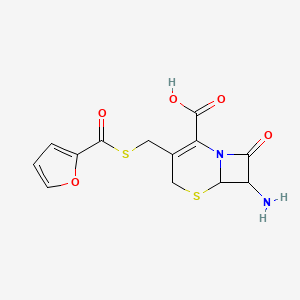

![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate](/img/structure/B15129127.png)
![methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15129128.png)
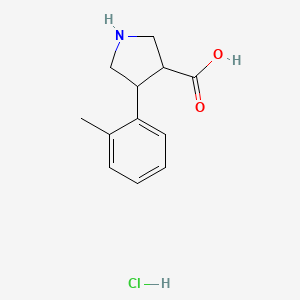
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15129139.png)
![7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B15129145.png)
